REACTION_CXSMILES
|
C([C:3]1[CH:8]=[CH:7][C:6]([N:9]2C(=O)C(C)(C)[N:11]([CH2:17][CH2:18][CH2:19][C:20](O)=O)[C:10]2=O)=[CH:5][C:4]=1C(F)(F)F)#N.[C:28](O)(C)(C)[CH3:29].C(Cl)Cl>CN(C)C1C=CN=CC=1.CC(C)=O>[CH:17]1([N:11]=[C:10]=[N:9][CH:6]2[CH2:5][CH2:4][CH2:3][CH2:8][CH2:7]2)[CH2:18][CH2:19][CH2:20][CH2:29][CH2:28]1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=C(C=C1)N1C(N(C(C1=O)(C)C)CCCC(=O)O)=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |